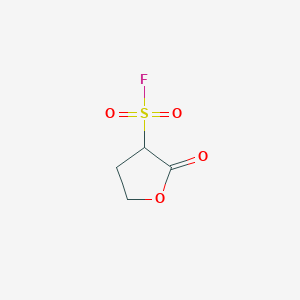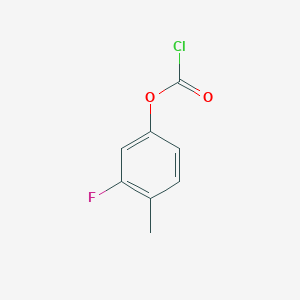
Carbonochloridic acid, 3-fluoro-4-methylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-4-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates. These compounds are characterized by the presence of a chloroformate group (ROC(O)Cl) attached to an aromatic ring. 3-fluoro-4-methylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
准备方法
Synthetic Routes and Reaction Conditions
3-fluoro-4-methylphenyl chloroformate can be synthesized through the reaction of 3-fluoro-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 3-fluoro-4-methylphenyl chloroformate involves the continuous flow of phosgene gas into a solution of 3-fluoro-4-methylphenol in an inert solvent. The reaction is conducted under controlled temperature and pressure conditions to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
3-fluoro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 3-fluoro-4-methylphenol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Used in the formation of carbamates.
Alcohols: Used in the formation of carbonates.
Water: Used in hydrolysis reactions.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
3-fluoro-4-methylphenol: Formed from hydrolysis.
科学研究应用
3-fluoro-4-methylphenyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis: Used as a reagent for the synthesis of carbamates and carbonates.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Used in the production of pesticides and herbicides.
Analytical Chemistry: Serves as a derivatization agent for the analysis of amino acids and other compounds by gas chromatography-mass spectrometry.
作用机制
The mechanism of action of 3-fluoro-4-methylphenyl chloroformate involves the nucleophilic attack on the carbonyl carbon by nucleophiles such as amines or alcohols. This results in the formation of carbamates or carbonates, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release hydrogen chloride.
相似化合物的比较
Similar Compounds
- 4-fluoro-3-methylphenyl chloroformate
- 4-fluorophenyl chloroformate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl chloroformate
Uniqueness
3-fluoro-4-methylphenyl chloroformate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
CAS 编号 |
331746-01-1 |
|---|---|
分子式 |
C8H6ClFO2 |
分子量 |
188.58 g/mol |
IUPAC 名称 |
(3-fluoro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(4-7(5)10)12-8(9)11/h2-4H,1H3 |
InChI 键 |
PGDFCHNNAVSRBC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



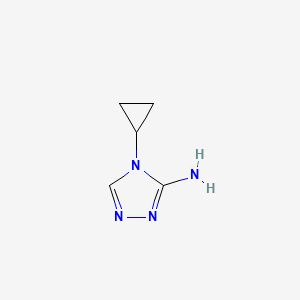
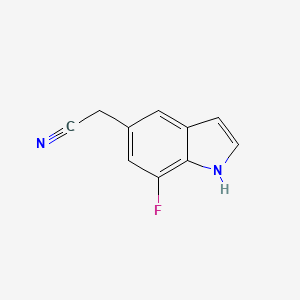
![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)

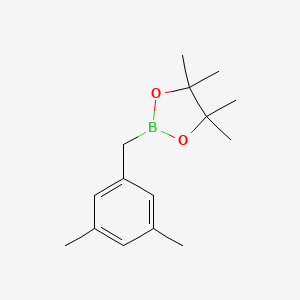
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
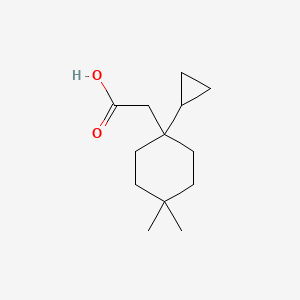
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)



